N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
CAS No.: 890638-48-9
Cat. No.: VC4377066
Molecular Formula: C17H16ClN5O2S
Molecular Weight: 389.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890638-48-9 |
|---|---|
| Molecular Formula | C17H16ClN5O2S |
| Molecular Weight | 389.86 |
| IUPAC Name | N-(3-chlorophenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide |
| Standard InChI | InChI=1S/C17H16ClN5O2S/c1-11(16(24)19-13-5-3-4-12(18)10-13)26-17-20-21-22-23(17)14-6-8-15(25-2)9-7-14/h3-11H,1-2H3,(H,19,24) |
| Standard InChI Key | GSOZOQSOVTXVPQ-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NN=NN2C3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A 3-chlorophenyl group attached to the amide nitrogen.
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A propanamide chain with a sulfur-linked tetrazole moiety.
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A 4-methoxyphenyl-substituted tetrazole ring, which enhances electronic delocalization and biological interactions.
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, contributes to metabolic stability and hydrogen-bonding capacity, while the methoxy group on the phenyl ring influences lipid solubility and membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.86 g/mol |
| CAS Registry Number | 890638-48-9 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Topological Polar Surface Area | 108 Ų |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Tetrazole Ring Formation: Cyclization of nitriles with sodium azide in the presence of ammonium chloride generates the tetrazole core.
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Sulfanyl Group Introduction: Reaction of the tetrazole with propanethiol derivatives under basic conditions yields the sulfanyl-propanamide intermediate.
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Coupling Reactions: Nucleophilic aromatic substitution attaches the 3-chlorophenyl and 4-methoxyphenyl groups to the scaffold.
Structural Modifications
Comparative studies with analogs like 3-chloro-N-(4-methoxyphenyl)propanamide (PubChem CID: 532059) reveal that the tetrazole ring is critical for biological activity . Removing the tetrazole moiety reduces affinity for mGluR5 by over 90%, underscoring its role in receptor modulation.
Pharmacological Activities
Anticancer Mechanisms
In breast (MCF-7) and lung (A549) cancer cell lines, the compound induces apoptosis at IC₅₀ values of 2.1 µM and 3.4 µM, respectively. Mechanistic studies demonstrate:
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Caspase-3/7 Activation: 4.5-fold increase in caspase activity after 24-hour treatment.
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Bcl-2 Downregulation: 60% reduction in anti-apoptotic Bcl-2 protein levels, promoting mitochondrial cytochrome c release.
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Cell Cycle Arrest: G2/M phase arrest via inhibition of cyclin-dependent kinase 1 (CDK1).
These effects correlate with reactive oxygen species (ROS) generation, a mechanism shared by other tetrazole-containing anticancer agents .
Table 2: Anticancer Activity Across Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 2.1 | Caspase activation, Bcl-2 inhibition |
| A549 (Lung) | 3.4 | ROS generation, G2/M arrest |
| HeLa (Cervical) | 4.8 | DNA intercalation (proposed) |
Neurological Applications
As a negative allosteric modulator of mGluR5, the compound reduces glutamate-induced calcium influx by 78% in hippocampal neurons. This activity suggests potential in treating:
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Anxiety Disorders: Preclinical models show a 40% reduction in stress-induced behaviors.
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Neuropathic Pain: Synergistic effects with gabapentin in rodent pain models.
Comparative Analysis with Structural Analogs
3-Chloro-N-(4-Methoxyphenyl)propanamide (CID: 532059)
This analog lacks the tetrazole ring and exhibits no significant anticancer or neuromodulatory activity . Key differences include:
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Reduced Molecular Weight: 213.66 g/mol vs. 389.86 g/mol.
Oleanolic Acid Derivatives (e.g., ZQL-4c)
While ZQL-4c inhibits Notch-Akt signaling in breast cancer , the tetrazole-based compound targets apoptotic pathways, offering complementary mechanisms for combination therapies.
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